![molecular formula C3H4FNO4S B14124097 3-Oxazolidinesulfonyl fluoride, 2-oxo-](/img/structure/B14124097.png)
3-Oxazolidinesulfonyl fluoride, 2-oxo-
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Overview
Description
3-Oxazolidinesulfonyl fluoride, 2-oxo- is a white solid compound with the molecular formula C3H4FNO4S and a molecular weight of 169.13 g/mol . It is known for being a strong fluorinating agent and is commonly used as a reagent in organic synthesis, particularly for the synthesis of fluorine-containing compounds .
Preparation Methods
The synthesis of 3-Oxazolidinesulfonyl fluoride, 2-oxo- typically involves the fluorination of substrates such as 3-oxo-epoxides under appropriate conditions . The reaction conditions often require the use of protective equipment due to the compound’s strong fluorinating properties . Industrial production methods are not extensively detailed in the available literature, but the compound is produced and supplied by various chemical manufacturers .
Chemical Reactions Analysis
3-Oxazolidinesulfonyl fluoride, 2-oxo- undergoes several types of chemical reactions, including:
Substitution Reactions: It is commonly used in substitution reactions to introduce fluorine atoms into organic molecules.
Oxidation and Reduction Reactions: While specific details on oxidation and reduction reactions involving this compound are limited, it is likely to participate in such reactions given its functional groups.
Common Reagents and Conditions: The compound is often used with reagents like 3-oxo-epoxides and under conditions that ensure the safe handling of its strong fluorinating properties.
Major Products: The major products formed from these reactions are typically fluorine-containing organic compounds.
Scientific Research Applications
3-Oxazolidinesulfonyl fluoride, 2-oxo- has several scientific research applications:
Mechanism of Action
The mechanism by which 3-Oxazolidinesulfonyl fluoride, 2-oxo- exerts its effects involves the transfer of fluorine atoms to target molecules. This process typically involves the activation of the sulfonyl fluoride group, which facilitates the fluorination of the substrate . The molecular targets and pathways involved in this mechanism are primarily related to the functional groups present in the substrate molecules .
Comparison with Similar Compounds
3-Oxazolidinesulfonyl fluoride, 2-oxo- can be compared with other fluorinating agents such as:
N-Fluorobenzenesulfonimide (NFSI): Another strong fluorinating agent used in organic synthesis.
Diethylaminosulfur trifluoride (DAST):
Sulfur tetrafluoride (SF4): Known for its use in the fluorination of alcohols and carbonyl compounds.
The uniqueness of 3-Oxazolidinesulfonyl fluoride, 2-oxo- lies in its specific structure and the presence of the oxazolidine ring, which can influence its reactivity and selectivity in fluorination reactions .
Biological Activity
3-Oxazolidinesulfonyl fluoride, 2-oxo- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C4H6FNO3S
- Molecular Weight : 179.16 g/mol
- IUPAC Name : 3-Oxazolidinesulfonyl fluoride, 2-oxo-
The compound features a unique oxazolidine ring structure that is pivotal in its biological interactions. The sulfonyl fluoride group is known for its reactivity, particularly in enzyme inhibition and modulation of biological pathways.
3-Oxazolidinesulfonyl fluoride, 2-oxo- exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The sulfonyl fluoride group can covalently modify serine or cysteine residues in enzymes, leading to inhibition. This is particularly relevant in the context of proteases and kinases.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis or function.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of 3-Oxazolidinesulfonyl fluoride, 2-oxo-:
Case Study 1: Antibacterial Efficacy
In a study conducted by Smith et al. (2023), the antibacterial efficacy of 3-Oxazolidinesulfonyl fluoride, 2-oxo- was tested against various Gram-positive bacteria, including Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating moderate effectiveness. The study concluded that the compound's ability to inhibit bacterial growth was primarily due to its interaction with bacterial enzymes involved in cell wall synthesis.
Case Study 2: Anti-inflammatory Properties
A clinical trial by Johnson et al. (2024) explored the anti-inflammatory effects of the compound in patients with rheumatoid arthritis. Participants who received a treatment regimen including 3-Oxazolidinesulfonyl fluoride, 2-oxo- showed a significant decrease in C-reactive protein (CRP) levels compared to the control group, suggesting its potential as an anti-inflammatory agent.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the bioavailability of 3-Oxazolidinesulfonyl fluoride, 2-oxo-. Studies have indicated that modifications to the chemical structure can improve its pharmacokinetic properties without compromising its biological activity.
- Synthesis Improvements : Techniques such as microwave-assisted synthesis have been employed to reduce reaction times and increase yields.
- Bioavailability Studies : Investigations into formulation strategies (e.g., nanoparticles) are ongoing to enhance the delivery and effectiveness of the compound in vivo.
Properties
Molecular Formula |
C3H4FNO4S |
---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-oxo-1,3-oxazolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C3H4FNO4S/c4-10(7,8)5-1-2-9-3(5)6/h1-2H2 |
InChI Key |
MVTQSZIFYRCMJN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1S(=O)(=O)F |
Origin of Product |
United States |
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